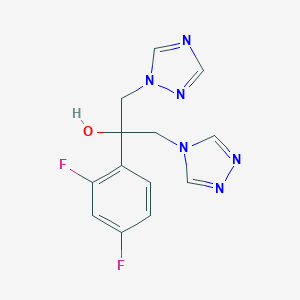

Iso Fluconazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXXZPKHUDPGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89429-59-4 | |

| Record name | Iso fluconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISO FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole, a widely used triazole antifungal agent, possesses a chiral center, and its enantiomers exhibit differential pharmacological and toxicological profiles. The stereoselective synthesis of fluconazole is therefore of significant interest in the development of safer and more efficacious antifungal therapies. This technical guide provides a comprehensive overview of the core methodologies for obtaining enantiomerically enriched or pure stereoisomers of fluconazole. Key strategies, including asymmetric synthesis, enzymatic resolution, and classical chemical resolution via diastereomeric salt formation, are discussed in detail. This document includes structured data tables for quantitative comparison of these methods and detailed experimental protocols for key reactions. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a cornerstone in the treatment of systemic and superficial fungal infections.[1] Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] The fluconazole molecule contains a stereogenic center at the C2 position of the propan-2-ol backbone. Although commercially available as a racemic mixture, studies on related chiral azole antifungals have indicated that the therapeutic activity and toxicity can differ between enantiomers. This has spurred research into synthetic routes that allow for the selective synthesis or separation of the individual (R)- and (S)-enantiomers of fluconazole.

This guide will delve into the principal strategies for achieving stereocontrol in the synthesis of fluconazole:

-

Asymmetric Synthesis: The direct formation of a specific enantiomer using chiral catalysts or auxiliaries.

-

Enzymatic Kinetic Resolution: The use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

-

Chemical Resolution by Diastereomeric Salt Formation: The separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical means such as crystallization.

Asymmetric Synthesis of a Key Chiral Intermediate

A key strategy in the asymmetric synthesis of fluconazole is the enantioselective preparation of a chiral epoxide intermediate, 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane. This intermediate can then be reacted with another equivalent of 1,2,4-triazole to yield the desired fluconazole enantiomer.

Experimental Protocol: Catalytic Asymmetric Epoxidation

A representative method for the asymmetric synthesis of the chiral epoxide intermediate involves the catalytic epoxidation of a prochiral ketone precursor. The following protocol is adapted from a synthesis of a similar key intermediate for advanced triazole antifungals and can be applied to the fluconazole backbone.[3]

Synthesis of (S)-2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a chiral ligand (e.g., a derivative of a sugar or a chiral binaphthyl compound) and a metal salt (e.g., a lanthanide triflate) are dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene). The mixture is stirred at a specific temperature to form the chiral catalyst complex.

-

Epoxidation Reaction: To the catalyst solution, the prochiral ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, is added. The mixture is cooled to a low temperature (e.g., -20 °C to 0 °C).

-

Addition of Reagents: A suitable nucleophile for the epoxidation, such as trimethylsulfoxonium iodide, is added portion-wise to the reaction mixture, followed by the slow addition of a base (e.g., potassium tert-butoxide).

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee%) of the purified epoxide is determined by chiral HPLC analysis.

Quantitative Data for Asymmetric Synthesis

| Parameter | Value | Reference |

| Yield of Chiral Epoxide | 75-85% | [3] |

| Enantiomeric Excess (ee%) | >95% | [3] |

Workflow for Asymmetric Synthesis```dot

Chemical Resolution via Diastereomeric Salt Formation

Classical chemical resolution remains a robust and scalable method for separating enantiomers. For fluconazole, which is a tertiary alcohol and can be protonated, resolution can be achieved by forming diastereomeric salts with a chiral acid.

Experimental Protocol: Resolution with a Chiral Acid

The following protocol outlines the resolution of racemic fluconazole using an enantiomerically pure chiral acid, such as (+)-O,O'-dibenzoyltartaric acid.

-

Salt Formation: Racemic fluconazole is dissolved in a suitable solvent (e.g., a mixture of methanol and acetone). A solution of the chiral resolving agent (e.g., (+)-O,O'-dibenzoyltartaric acid) in the same solvent system is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: The crystallized salt is collected by filtration, washed with a small amount of cold solvent, and dried.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium bicarbonate solution) to neutralize the chiral acid and liberate the free base of the fluconazole enantiomer. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the enantiomerically enriched fluconazole. The enantiomeric excess is determined by chiral HPLC. The mother liquor from the initial crystallization can be treated to recover the other enantiomer.

Quantitative Data for Chemical Resolution

| Parameter | Value |

| Yield of Diastereomeric Salt | 35-45% (based on one enantiomer) |

| Enantiomeric Excess (ee%) of Resolved Fluconazole | >97% |

Logical Diagram for Diastereomeric Salt Resolution

Conclusion

The stereoselective synthesis of fluconazole is a critical aspect of modern antifungal drug development, aiming to provide enantiomerically pure compounds with improved therapeutic indices. This guide has detailed three primary methodologies: asymmetric synthesis of a key chiral epoxide, enzymatic kinetic resolution of a racemic intermediate, and classical chemical resolution through diastereomeric salt formation. Each method presents distinct advantages and challenges in terms of efficiency, scalability, and cost-effectiveness. The choice of a particular strategy will depend on the specific requirements of the research or development program, including the desired scale of production and the available resources. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and researchers in the field, facilitating the practical implementation of these stereoselective synthetic routes. The visual workflows further aid in the conceptual understanding of these complex processes.

References

The Architecture of Antifungal Potency: A Technical Guide to the Chemical Structure of Fluconazole Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a bis-triazole antifungal agent, has long been a cornerstone in the management of invasive fungal infections. Its efficacy lies in the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] However, the emergence of drug-resistant fungal strains necessitates the continuous development of novel antifungal agents with improved potency, broader spectrum of activity, and enhanced safety profiles. This technical guide delves into the intricate chemical landscape of fluconazole analogues, providing a comprehensive overview of their structural modifications, the resulting impact on antifungal activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of key structure-activity relationships.

The core structure of fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, presents multiple avenues for chemical modification. Researchers have extensively explored alterations to the triazole rings, the difluorophenyl moiety, and the central propanol backbone to modulate the compound's pharmacokinetic and pharmacodynamic properties.[1][3] This guide will systematically explore these modifications, presenting quantitative data to facilitate a comparative analysis of the antifungal efficacy of various analogues.

Core Structural Modifications and Structure-Activity Relationships (SAR)

The quest for more potent fluconazole analogues has led to a deep understanding of the structure-activity relationships (SAR) governing their antifungal activity. Key modifications can be categorized into three main areas: the triazole rings, the 2,4-difluorophenyl ring, and the tertiary alcohol backbone.

Modifications of the Triazole Rings

The two 1,2,4-triazole rings are crucial for the antifungal activity of fluconazole, with one coordinating to the heme iron of CYP51 and the other interacting with the protein's active site.

-

Substitution on the Triazole Ring: Introduction of substituents on the triazole rings has been a key strategy to enhance antifungal activity. For instance, the synthesis of analogues with an (E)-styryl substituent at the 3-position of one of the triazole rings has been explored to develop derivatives with potentially enhanced activity and reduced teratogenicity.[1]

-

Replacement of a Triazole Ring: Replacing one of the triazole moieties with other heterocyclic systems has yielded promising results. Analogues incorporating a 4-amino-5-aryl-3-mercapto-1,2,4-triazole motif have demonstrated potent inhibitory activity against various Candida species.[4] Further refinement by removing the amino group to yield 5-aryl-3-mercapto-1,2,4-triazole derivatives has resulted in compounds with significantly improved potency compared to fluconazole.[4]

Modifications of the 2,4-Difluorophenyl Ring

The 2,4-difluorophenyl group plays a vital role in anchoring the molecule within the active site of CYP51.

-

Substitution Pattern: Alterations to the substitution pattern on the phenyl ring can significantly impact antifungal potency. While the 2,4-difluoro substitution is generally considered optimal, other halogen substitutions have been investigated.

-

Replacement of the Phenyl Ring: Complete replacement of the difluorophenyl ring with other aromatic or heteroaromatic systems has also been explored, though often with a decrease in activity, highlighting the importance of this specific moiety for target binding.

Modifications of the Propanol Backbone

The central propanol backbone, particularly the tertiary hydroxyl group, is a key pharmacophoric feature.

-

Hydroxyl Group Modification: Esterification or etherification of the tertiary hydroxyl group generally leads to a significant decrease or complete loss of antifungal activity, underscoring its critical role in binding to the active site of CYP51.[1][3]

-

Introduction of Substituents: Introducing substituents on the methylene groups of the propanol backbone has been investigated. For example, methylation of one of the methylene moieties has been shown to produce chiral analogues with potent in vivo activity.[1]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected fluconazole analogues against various fungal pathogens. Lower MIC values indicate greater antifungal potency.

Table 1: Antifungal Activity of Fluconazole Analogues with Modified Triazole Rings

| Compound | Modification | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | - | Candida albicans | 0.25 - 16 | [5] |

| Analogue 10h | Replacement of one triazole with 5-(2,4-dichlorophenyl)-3-mercapto-1,2,4-triazole | Candida albicans | <0.01 - 0.5 | [4] |

| Analogue 11h | Replacement of one triazole with 5-(2,4-dichlorophenyl)-3-mercapto-1,2,4-triazole | Candida albicans | <0.01 - 0.5 | [4] |

| Compound 8b | Replacement of one triazole with a thiadiazole and substituted phenylurea scaffold | Candida albicans (resistant) | 0.5 | [5] |

| Compound 8c | Replacement of one triazole with a thiadiazole and substituted phenylurea scaffold | Candida albicans (resistant) | 0.5 | [5] |

Table 2: Antifungal Activity of Fluconazole Analogues with Backbone Modifications

| Compound | Modification | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | - | Candida albicans | 0.25 - 16 | [5] |

| rac-2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)butan-2-ol | Methyl group on a methylene of the propanol backbone | Candida albicans | Potent in vivo activity (PD50 = 0.1 mg/kg) | [1] |

Experimental Protocols

General Synthesis of Fluconazole Analogues

The synthesis of fluconazole analogues typically starts from a substituted acetophenone, which undergoes a series of reactions to build the core structure. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic workflow for fluconazole analogues.

Detailed Methodology for a Representative Synthesis (Analogue with a Substituted Thiol-Triazole):

-

Synthesis of the Oxirane Intermediate: 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone is synthesized by reacting 2-chloro-2',4'-difluoroacetophenone with 1,2,4-triazole in the presence of a base. The resulting ketone is then converted to the corresponding epoxide, 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane, using the Corey-Chaykovsky reaction with trimethylsulfoxonium iodide and a strong base like sodium hydride.[5]

-

Synthesis of the Substituted Thiol-Triazole: The 4-amino-5-aryl-3-mercapto-1,2,4-triazole is prepared through a multi-step synthesis starting from the corresponding aromatic carboxylic acid.

-

Coupling Reaction: The oxirane intermediate is then reacted with the synthesized substituted thiol-triazole in a suitable solvent such as ethanol or DMF, often with a basic catalyst, to yield the final fluconazole analogue.[4] The product is purified by column chromatography or recrystallization.

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized analogues is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6][7][8][9]

Methodology:

-

Preparation of Inoculum: Fungal isolates are grown on Sabouraud Dextrose Agar plates. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.

-

Incubation: The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

The ability of the analogues to inhibit the target enzyme, CYP51, is a crucial step in confirming their mechanism of action.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human or fungal CYP51 is expressed and purified. Lanosterol, the substrate, is prepared in a suitable buffer.

-

Assay Reaction: The assay is typically performed in a reconstituted system containing the purified CYP51, a P450 reductase, and a lipid environment. The test compound (inhibitor) is pre-incubated with the enzyme. The reaction is initiated by the addition of lanosterol and NADPH.

-

Detection of Product Formation: The reaction is stopped after a specific time, and the product (demethylated lanosterol) is extracted. The amount of product formed is quantified using methods such as HPLC or mass spectrometry.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Logical Relationships

The primary mechanism of action of fluconazole and its analogues involves the disruption of the ergosterol biosynthesis pathway in fungi.

References

- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

mechanism of action of fluconazole derivatives

An In-depth Technical Guide on the Mechanism of Action of Fluconazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluconazole, a first-generation bis-triazole antifungal agent, represents a cornerstone in the management of fungal infections, particularly those caused by Candida and Cryptococcus species.[1][2] Its clinical success is attributed to its high selectivity in inhibiting a crucial enzyme in the fungal ergosterol biosynthesis pathway.[2][3] However, the emergence of drug-resistant fungal strains necessitates the continuous development of new, more potent derivatives.[3][4] This guide provides a comprehensive technical overview of the core mechanism of action of fluconazole and its derivatives, details the structure-activity relationships that govern their efficacy, explores the molecular basis of fungal resistance, and furnishes detailed experimental protocols for their evaluation.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of fluconazole and its derivatives is achieved through the disruption of the fungal cell membrane's integrity.[5][6] This is accomplished by specifically targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, encoded by the ERG11 gene.[5][7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway.[10][11]

The Ergosterol Biosynthesis Pathway

Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] It is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.[5][10] The biosynthesis of ergosterol is a complex, multi-step process that begins with the conversion of acetyl-CoA via the mevalonate pathway to produce lanosterol.[11][12] Lanosterol then undergoes a series of enzymatic modifications to become ergosterol. A pivotal step in this late-stage pathway is the 14-α-demethylation of lanosterol, catalyzed by lanosterol 14-α-demethylase (CYP51).[13]

Molecular Interaction and Downstream Effects

Fluconazole derivatives act as potent and specific non-competitive inhibitors of fungal CYP51.[14] The mechanism involves the heterocyclic nitrogen atom (N-4) of one of the triazole rings coordinating to the heme iron atom at the enzyme's active site.[14][15] This binding prevents the natural substrate, lanosterol, from being demethylated.

The inhibition of CYP51 leads to two major downstream consequences:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, leading to its depletion from the fungal cell membrane.[5][7]

-

Accumulation of Toxic Sterols: The enzymatic block results in the intracellular accumulation of 14-α-methylated precursor sterols, such as lanosterol.[5][7][10]

This combination of ergosterol depletion and toxic sterol accumulation disrupts the structural and functional integrity of the fungal cell membrane.[5] It increases membrane permeability and interferes with the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and replication (a fungistatic effect).[1][7] At higher concentrations or against certain organisms, this disruption can be fungicidal.[1]

Caption: Ergosterol Biosynthesis Pathway and Site of Fluconazole Inhibition.

Structure-Activity Relationship (SAR) of Fluconazole Derivatives

Modifications to the core fluconazole structure are critical for enhancing antifungal potency, broadening the spectrum of activity, and overcoming resistance.[3][4] The fluconazole molecule can be divided into three key regions for modification: the 1,2,4-triazole rings, the 2,4-difluorophenyl ring, and the central propan-2-ol backbone.[3][16]

-

Triazole Rings: The presence of at least one 1,2,4-triazole ring is essential for the primary mechanism of action, as it mediates the coordination with the heme iron of CYP51.

-

Aromatic Ring: The 2,4-difluorophenyl group engages in hydrophobic interactions within the enzyme's active site. Altering the substituents on this ring can significantly impact binding affinity and selectivity.

-

Central Backbone: Modifications to the tertiary hydroxyl group and the adjoining methylene groups have yielded derivatives with improved antifungal activity. Studies have shown that introducing functionalities like alkyl-amino groups or urea moieties can lead to compounds with potent, broad-spectrum, and even fungicidal activity against resistant strains.[17][18]

Data Presentation: Antifungal Activity of Novel Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative novel fluconazole derivatives against various fungal isolates, demonstrating the impact of structural modifications. Lower MIC values indicate higher potency.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole (Control) | C. albicans (ATCC 90028) | 4–16 | [18] |

| C. krusei (ATCC 6258) | 16 | [18] | |

| C. albicans (Fluconazole-Resistant) | >64 | [18] | |

| Derivative 8b (Urea Moiety) | C. albicans (ATCC 90028) | 0.5 | [18] |

| C. krusei (ATCC 6258) | 0.5 | [18] | |

| C. albicans (Fluconazole-Resistant) | 0.5 | [18] | |

| Derivative 8c (Urea Moiety) | C. albicans (ATCC 90028) | 0.5 | [18] |

| C. krusei (ATCC 6258) | 0.5 | [18] | |

| C. albicans (Fluconazole-Resistant) | 0.5 | [18] | |

| Derivative 12 (Alkyl-amino) | C. albicans (ATCC 10231) | 0.24 | [17] |

| C. krusei (ATCC 6258) | 0.49 | [17] | |

| C. glabrata (ATCC 2001) | 0.98 | [17] |

Mechanisms of Fungal Resistance

The widespread use of fluconazole has led to the selection of resistant fungal strains, posing a significant clinical challenge.[5][19] Several molecular mechanisms contribute to this resistance:

-

Target Enzyme Modification: Point mutations in the ERG11 gene can alter the amino acid sequence of CYP51, leading to reduced binding affinity for azole drugs while preserving its enzymatic function.[7][8][19][20]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher intracellular concentrations of CYP51, requiring a greater concentration of the drug to achieve an inhibitory effect.[20][21]

-

Increased Drug Efflux: Fungal cells can overexpress membrane transporter proteins, such as ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p), which actively pump azole drugs out of the cell, reducing the intracellular drug concentration.[1][19][20][22]

-

Alteration of the Biosynthesis Pathway: Mutations in other enzymes of the ergosterol pathway, such as Δ5,6-sterol desaturase (encoded by ERG3), can create a "bypass" route. This allows the fungus to produce viable, albeit altered, membrane sterols and prevents the accumulation of the toxic 14-α-methylated sterols.[19]

Caption: Key Molecular Mechanisms of Fungal Resistance to Fluconazole.

Experimental Protocols

Evaluating the efficacy and mechanism of novel fluconazole derivatives requires a standardized set of experimental procedures.

Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for determining the Minimum Inhibitory Concentration (MIC).[23]

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[24]

-

-

Drug Dilution:

-

Prepare a stock solution of the fluconazole derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.[2] The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.

-

Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.

-

Incubate the plate at 35°C for 24-48 hours.[24]

-

-

Endpoint Determination:

-

The MIC is defined as the lowest drug concentration that causes a significant (typically ≥50%) reduction in visible growth compared to the drug-free control well.[2] This can be assessed visually or by reading the optical density at 490-530 nm with a microplate reader.

-

Protocol: Lanosterol 14-α-Demethylase (CYP51) Inhibition Assay

This protocol describes a cell-free reconstituted enzyme assay to measure direct inhibition of CYP51.

-

Reagents and System Setup:

-

Recombinant fungal or human CYP51 and cytochrome P450 reductase (CPR).[25]

-

Substrate: Lanosterol (typically dissolved in a detergent like Tween-80).

-

Cofactor: NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Reaction Buffer: Potassium phosphate buffer (pH 7.4) containing glycerol.

-

-

Assay Procedure:

-

In a reaction tube, combine the reaction buffer, CYP51, CPR, and the test compound (fluconazole derivative) at various concentrations.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (lanosterol) and the NADPH generating system.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., ethanolic KOH).

-

-

Product Analysis:

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of demethylated product formed relative to a no-inhibitor control.[26]

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Protocol: Fungal Sterol Profile Analysis by GC-MS

This protocol allows for the quantification of ergosterol depletion and precursor accumulation in fungal cells.[27][28]

-

Cell Culture and Treatment:

-

Grow the fungal culture to mid-log phase in a suitable broth medium.

-

Expose the cells to the test compound at a relevant concentration (e.g., at or above the MIC) for a specified duration (e.g., 4-16 hours). Harvest untreated cells as a control.

-

Harvest the cells by centrifugation and wash with sterile water. Determine the dry weight of the cell pellet.

-

-

Saponification and Lipid Extraction:

-

Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (e.g., 20% KOH in methanol).[29]

-

Heat the suspension at 80-90°C for 1-2 hours to saponify lipids and break open the cells.

-

After cooling, extract the non-saponifiable lipids (containing the sterols) by adding water and partitioning with an organic solvent like n-hexane.[30] Repeat the extraction 2-3 times.

-

Pool the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization and GC-MS Analysis:

-

To improve volatility for GC analysis, derivatize the hydroxyl groups of the sterols. This is commonly done by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heating at 60-70°C for 30-60 minutes.[31]

-

Inject the derivatized sample into a GC-MS system.

-

Identify and quantify ergosterol, lanosterol, and other sterols based on their retention times and mass fragmentation patterns compared to authentic standards.

-

Caption: Experimental Workflow for In Vitro Evaluation of Antifungal Compounds.

References

- 1. Fluconazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Fluconazole? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. thecandidadiet.com [thecandidadiet.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 29. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

The Stereochemistry of Fluconazole: A Technical Whitepaper on its In Vitro Antifungal Activity

A Note on the Stereochemistry of Fluconazole: A comprehensive review of the chemical literature indicates that fluconazole is an achiral molecule.[1] Its chemical structure, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, lacks a chiral center, and therefore, it does not possess stereoisomers such as enantiomers or diastereomers. Consequently, this technical guide will focus on the in vitro antifungal activity of racemic fluconazole, the form utilized in clinical and research settings.

Introduction

Fluconazole is a first-generation triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections since its introduction. Its broad spectrum of activity, favorable pharmacokinetic profile, and availability in both oral and intravenous formulations have contributed to its widespread use. This technical guide provides an in-depth overview of the in vitro antifungal activity of fluconazole, with a focus on its mechanism of action, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By binding to the heme iron of the enzyme, fluconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. The altered membrane structure results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.

Quantitative In Vitro Antifungal Activity

The in vitro activity of fluconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates) of fluconazole against various clinically important fungal species.

Table 1: In Vitro Activity of Fluconazole against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | >10,000 | 0.25 - >64 | 0.5 | 1 |

| Candida glabrata | >2,000 | 0.5 - >64 | 8 | 32 |

| Candida parapsilosis | >1,500 | 0.25 - 16 | 1 | 2 |

| Candida tropicalis | >1,000 | 0.25 - >64 | 1 | 4 |

| Candida krusei | >500 | 8 - >64 | 32 | 64 |

Table 2: In Vitro Activity of Fluconazole against Other Pathogenic Fungi

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Cryptococcus neoformans | >1,000 | 0.25 - 64 | 4 | 16 |

| Aspergillus fumigatus | >500 | 16 - >64 | >64 | >64 |

| Aspergillus flavus | >200 | 32 - >64 | >64 | >64 |

| Aspergillus niger | >100 | 32 - >64 | >64 | >64 |

Note: Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of in vitro antifungal activity of fluconazole is standardized to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for broth dilution antifungal susceptibility testing of yeasts.

CLSI M27 Broth Microdilution Method

This method is the gold standard for determining the MIC of antifungal agents against yeasts.

4.1.1. Materials:

-

Fungal Isolates: Pure, 24-hour cultures of the yeast to be tested.

-

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS).

-

Fluconazole: Stock solution of known concentration.

-

Microtiter Plates: Sterile, 96-well, flat-bottom microtiter plates.

-

Spectrophotometer or Inverted Mirror.

4.1.2. Procedure:

-

Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a concentration equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Drug Dilution: Serial twofold dilutions of fluconazole are prepared in the microtiter plates using RPMI 1640 medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of fluconazole that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control. This can be assessed visually using an inverted mirror or spectrophotometrically.

Conclusion

Fluconazole remains a vital antifungal agent with well-characterized in vitro activity against a broad range of pathogenic fungi, particularly Candida species. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is a well-established target for antifungal therapy. Standardized methodologies, such as the CLSI M27 protocol, are crucial for the accurate and reproducible determination of its in vitro potency, which is essential for guiding clinical decisions and for the development of new antifungal agents. As an achiral molecule, the antifungal activity of fluconazole is not influenced by stereoisomerism. Future research will continue to explore its efficacy against emerging and resistant fungal pathogens.

References

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing concern over antifungal resistance, has spurred significant research into the development of new and more effective antifungal agents. Fluconazole, a triazole antifungal, has long been a cornerstone in the treatment of various fungal diseases. Its mechanism of action, which involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), is a key target for the development of new derivatives.[1][2][3] This technical guide provides an in-depth overview of the discovery of novel fluconazole-related compounds, focusing on their synthesis, biological evaluation, and underlying mechanisms of action.

Rationale for the Development of Novel Fluconazole Analogs

The primary driver for the development of new fluconazole analogs is the increasing prevalence of resistance in clinically important fungal pathogens.[1][3] Modifications to the core fluconazole structure aim to enhance potency against resistant strains, broaden the antifungal spectrum, and improve pharmacokinetic and safety profiles.[1] Researchers have focused on three main regions of the fluconazole molecule for modification: the hydroxyl group, the aromatic ring, and the 1,2,4-triazole rings.[1][3]

Synthesis of Novel Fluconazole-Related Compounds

A variety of synthetic strategies have been employed to generate novel fluconazole analogs. A common approach involves the modification of the core structure through the introduction of different substituents.

Representative Synthesis of a Fluconazole Analog

The following protocol describes a general two-step synthesis for alkyl-, aryl-, and cycloalkyl-amino fluconazole derivatives, starting from the commercially available 2,4-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.[4]

Step 1: Epoxide Formation

-

The carbonyl group of 2,4-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone is converted to an epoxide.

-

This is achieved using trimethylsulfoxonium iodide in the presence of a strong base and a surfactant to yield the oxirane intermediate.[4]

Step 2: Amine Addition

-

The resulting oxirane intermediate is then reacted with various amines under mild basic conditions.[4]

-

This reaction affords the desired fluconazole derivatives with diverse amino substituents.[4]

Quantitative Antifungal Activity

The in vitro antifungal activity of newly synthesized compounds is a critical determinant of their potential as drug candidates. The minimum inhibitory concentration (MIC) is the most common metric used, representing the lowest concentration of a drug that prevents visible growth of a microorganism. Lower MIC values indicate greater antifungal potency.[5]

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Fluconazole Analogs

| Compound/Analog | Candida albicans | Candida glabrata | Candida krusei | Cryptococcus neoformans | Aspergillus fumigatus | Reference |

| Fluconazole | 0.25 - 1.0 | 8 - 64 | 16 - >64 | 2 - 16 | >64 | [2] |

| Nitro-substituted Triazole Analog | 0.5 | - | - | - | - | [2] |

| 4-Fluorophenoxy Analog | >250 | - | - | - | - | [2] |

| (+) Isomer of a Derivative | 0.1 - 12.5 | 0.1 - 12.5 | - | 0.1 - 12.5 | 0.1 - 12.5 | [2] |

| Compound with 4H-benzo[b][1,4]thiazine unit | >250 | - | - | - | - | [2] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.[6][7][8]

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.

-

Drug Dilution: The antifungal agents are serially diluted (two-fold) in RPMI-1640 medium in a 96-well microtiter plate.[5] A drug-free well serves as a growth control.

-

Inoculation and Incubation: The prepared yeast inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

-

Endpoint Determination (MIC Reading): The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[5] This can be assessed visually or with a spectrophotometer.[5]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10]

-

Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

-

Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[9] The absorbance is then measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis

Animal models are crucial for evaluating the in vivo efficacy of new antifungal agents. The murine model of systemic candidiasis is widely used.[11][12][13][14]

-

Immunosuppression (Optional): Mice may be immunosuppressed with agents like cyclophosphamide or 5-fluorouracil to mimic the condition of immunocompromised patients.[12]

-

Infection: A standardized inoculum of Candida albicans is injected intravenously into the mice.[12]

-

Treatment: The test compound is administered to the mice at various doses and schedules. A control group receives a vehicle or a standard antifungal like fluconazole.

-

Efficacy Assessment: Efficacy is typically assessed by monitoring the survival of the mice over a period of time or by determining the fungal burden in target organs (e.g., kidneys) at the end of the study.[11]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and Inhibition by Fluconazole Analogs

Fluconazole and its analogs exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2][15] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately inhibits fungal growth.[15] The inhibition of CYP51 results in the accumulation of toxic sterol intermediates, further contributing to the antifungal effect.[16][17]

Caption: Inhibition of lanosterol 14α-demethylase by fluconazole analogs disrupts ergosterol biosynthesis.

The specificity of these compounds for the fungal CYP51 enzyme over its human counterpart is a critical aspect of their safety profile. Molecular docking studies have shown that the triazole moiety of fluconazole and its analogs coordinates with the heme iron atom in the active site of CYP51, while other parts of the molecule interact with specific amino acid residues, contributing to binding affinity and selectivity.[18][19][20]

Experimental Workflow for the Discovery of Novel Antifungal Agents

The discovery and development of new antifungal drugs follow a structured workflow, from initial compound design to preclinical and clinical evaluation.[21][22]

Caption: A generalized workflow for the discovery and development of novel antifungal compounds.

Conclusion

The discovery of novel fluconazole-related compounds represents a promising avenue for combating the growing threat of antifungal resistance. By leveraging a deep understanding of structure-activity relationships and employing a systematic discovery workflow, researchers continue to develop new analogs with enhanced antifungal activity and improved pharmacological properties. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the field of antifungal drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. scribd.com [scribd.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. mdpi.com [mdpi.com]

- 12. niaid.nih.gov [niaid.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 16. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 17. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of Fluconazole Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the preliminary screening of novel fluconazole analogues. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes critical pathways and workflows to facilitate a deeper understanding of the antifungal drug discovery process.

Introduction: The Rationale for Fluconazole Analogue Development

Fluconazole, a triazole antifungal agent, has long been a cornerstone in the treatment of fungal infections.[1] Its mechanism of action involves the selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungistatic or, at higher concentrations, fungicidal activity.[1][3] However, the emergence of drug-resistant fungal strains necessitates the development of new, more potent fluconazole analogues.[2][3] The preliminary screening process is a critical first step in identifying promising new candidates for further development.

Core Screening Assays: A Multi-faceted Approach

The preliminary screening of fluconazole analogues typically involves a battery of in vitro assays designed to assess their antifungal activity, selectivity, and potential mechanism of action.

Antifungal Susceptibility Testing

The primary goal of this assay is to determine the minimum inhibitory concentration (MIC) of the fluconazole analogues against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1]

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Novel Fluconazole Analogues

| Compound/Analogue | Candida albicans (MIC in µg/mL) | Candida krusei (MIC in µg/mL) | Candida parapsilosis (MIC in µg/mL) | Reference |

| Fluconazole | 0.5 - 4 | 16 | 0.5 - 4 | [3] |

| Analogue 8b | 0.5 | 0.5 | 1 - 16 | [4] |

| Analogue 8c | 0.5 | 0.5 | 0.5 | [4] |

| Analogue 8e | 0.5 | 0.5 | 1 - 16 | [4] |

| Benzylthio Analogue 8b | 0.063 - 1 | Not Reported | 0.063 - 16 | [3] |

| Benzylthio Analogue 8e | 0.063 - 1 | Not Reported | 0.063 - 16 | [3] |

Note: Lower MIC values indicate greater antifungal potency. Values are presented as ranges where applicable, reflecting activity against both susceptible and resistant strains.

Cytotoxicity Assays

To assess the selectivity of the novel analogues, their toxicity against mammalian cells is evaluated. This is a crucial step to ensure that the compounds are selectively targeting fungal cells with minimal impact on the host.

Table 2: Cytotoxicity Data for Select Antifungal Compounds

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| GW 570009 | Various | 60 - 96 | [5] |

| GW 587270 | Various | 49 - 62 | [5] |

| GW 479281 | Various | 24 - 36 | [5] |

| GW 515716 | Various | 16 - 38 | [5] |

| GW 471552 | Various | >100 | [5] |

| GW 471558 | Various | >100 | [5] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Higher IC50 values in cytotoxicity assays are desirable, indicating lower toxicity to mammalian cells.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for generating reliable and reproducible data.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a widely accepted standard for determining the MIC of antifungal agents.[6][7]

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium

-

Fluconazole analogues (stock solutions)

-

Fungal inoculum (adjusted to a specific concentration)

-

Spectrophotometer or visual reading mirror

Protocol:

-

Drug Dilution: Serially dilute the fluconazole analogues (typically two-fold) in RPMI-1640 medium directly in the 96-well microtiter plate. Concentrations can range from 0.125 to 64 µg/mL or higher.[1]

-

Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines.

-

Inoculation: Add the fungal inoculum to each well containing the diluted drug. Include a growth control well (no drug) and a sterility control well (no inoculum).[1]

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 24-48 hours for Candida species).[6]

-

Endpoint Determination (MIC Reading): The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[1] This can be assessed visually or by using a spectrophotometer to measure optical density.[1]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

96-well plates

-

Culture medium (e.g., DMEM)

-

Fluconazole analogues

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluconazole analogues and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Visualizing Key Processes

Visual diagrams are invaluable for understanding complex biological pathways and experimental workflows.

Caption: A generalized workflow for antifungal drug discovery.

Caption: Mechanism of action of fluconazole analogues.

Caption: Experimental workflow for MIC determination.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from these preliminary screens are crucial for establishing a structure-activity relationship (SAR).[1][8] By correlating the chemical modifications of the fluconazole scaffold with their antifungal activity and cytotoxicity, researchers can make informed decisions to guide the synthesis of more potent and selective analogues.[3][4] Promising candidates identified in these initial screens will proceed to more advanced preclinical studies, including mechanism of action elucidation, in vivo efficacy testing in animal models, and detailed toxicological profiling.[4][9] This systematic approach is essential for the successful development of the next generation of azole antifungals.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of new fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Fluconazole Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluconazole, a cornerstone of systemic antifungal therapy, possesses a chiral center at the C2 position of its propan-2-ol backbone, giving rise to a pair of enantiomers: (R)-fluconazole and (S)-fluconazole. While commercially available as a racemic mixture, research into the stereoisomers of fluconazole and its analogs has revealed significant differences in their biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of fluconazole isomers, detailing their mechanism of action, comparative antifungal efficacy, and the experimental methodologies used for their evaluation. The evidence strongly indicates that the antifungal potency of fluconazole is stereoselective, with the (R)-enantiomer generally exhibiting greater activity than the (S)-enantiomer. This guide aims to equip researchers and drug development professionals with a thorough understanding of the critical role of stereochemistry in the antifungal action of fluconazole, paving the way for the rational design of more potent and selective antifungal agents.

Introduction

Fluconazole, a synthetic triazole antifungal agent, exerts its therapeutic effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[2] The chemical structure of fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, features a chiral carbon atom, leading to the existence of (R)- and (S)-enantiomers. The differential interaction of these stereoisomers with the active site of CYP51 forms the basis of the structure-activity relationship of fluconazole. Understanding this relationship is paramount for the development of new, more effective antifungal therapies that can overcome the growing challenge of antifungal resistance.

Mechanism of Action: A Stereochemical Perspective

The primary mechanism of action of fluconazole involves the inhibition of lanosterol 14α-demethylase (CYP51).[2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the biosynthesis of ergosterol.[3] Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.

The fluconazole molecule binds to the active site of CYP51, with the nitrogen atom (N4) of one of its triazole rings coordinating to the heme iron atom at the enzyme's active site. This interaction prevents the binding of the natural substrate, lanosterol, thereby halting ergosterol synthesis. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[3]

Molecular docking and structural studies have provided insights into the stereoselective binding of fluconazole isomers to the CYP51 active site. The three-dimensional arrangement of the difluorophenyl group, the hydroxyl group, and the two triazole rings dictates the affinity and inhibitory potency of each isomer. It is hypothesized that the (R)-enantiomer adopts a more favorable conformation within the active site, allowing for stronger interactions with key amino acid residues and the heme cofactor, resulting in more potent inhibition of the enzyme.

Figure 1: Signaling pathway of fluconazole's mechanism of action.

Quantitative Data: Antifungal Activity of Fluconazole and its Analogs

While comprehensive data directly comparing the four stereoisomers (RR, SS, RS, SR) of fluconazole against a wide range of fungi is limited in publicly available literature, studies on related analogs and the separated enantiomers of fluconazole consistently demonstrate the stereoselectivity of its antifungal activity. The following tables summarize available data on the Minimum Inhibitory Concentration (MIC) of racemic fluconazole and some of its derivatives against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of Racemic Fluconazole

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 0.25 - >64 | 0.5 | 2 |

| Candida glabrata | 0.5 - >64 | 8 | 32 |

| Candida parapsilosis | 0.25 - 8 | 1 | 2 |

| Candida tropicalis | 0.5 - 16 | 2 | 4 |

| Candida krusei | 8 - >64 | 32 | 64 |

| Cryptococcus neoformans | 0.125 - 64 | 4 | 8 |

| Aspergillus fumigatus | 16 - >64 | - | - |

Data compiled from multiple sources. MIC values can vary depending on the testing methodology and the specific strains tested.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeast testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of fluconazole isomers against fungal isolates.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fluconazole isomers (stock solutions prepared in a suitable solvent, e.g., DMSO)

-

Fungal inoculum (prepared from a 24-hour culture on Sabouraud Dextrose Agar)

-

Spectrophotometer or microplate reader

-

Sterile saline or water

Procedure:

-

Inoculum Preparation:

-

From a 24-hour culture, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of each fluconazole isomer in the 96-well microtiter plates using RPMI-1640 medium. The final concentration range should typically span from 0.125 to 64 µg/mL.

-

Include a drug-free well for growth control and an uninoculated well for sterility control.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

-

The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

-

Figure 2: Workflow for MIC determination by broth microdilution.

Fungal CYP51 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of fluconazole isomers against fungal lanosterol 14α-demethylase (CYP51).

Materials:

-

Recombinant fungal CYP51 enzyme

-

Cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Fluconazole isomers (stock solutions in DMSO)

-

Quenching solution (e.g., strong acid or organic solvent)

-

Analytical instrumentation (e.g., HPLC or LC-MS/MS)

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing the reaction buffer, a specific concentration of recombinant CYP51, and CPR.

-

Add varying concentrations of the fluconazole isomer to be tested. Include a control with no inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at 37°C to allow for binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH) to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range of product formation.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution.

-

-

Analysis:

-

Analyze the reaction mixture using HPLC or LC-MS/MS to quantify the amount of the product formed (14-demethylated lanosterol).

-

Calculate the percentage of inhibition for each concentration of the fluconazole isomer relative to the control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Figure 3: Experimental workflow for the CYP51 enzyme inhibition assay.

Discussion of Structure-Activity Relationship

The antifungal activity of fluconazole is intrinsically linked to its three-dimensional structure. The key structural features contributing to its activity are:

-

The 1,2,4-Triazole Rings: At least one triazole ring is essential for coordinating with the heme iron of CYP51. The presence of two triazole rings in fluconazole enhances its binding affinity.

-

The 2,4-Difluorophenyl Group: This lipophilic group is crucial for hydrophobic interactions within the active site of CYP51. Modifications to the substitution pattern on the phenyl ring can significantly impact antifungal potency.

-

The Tertiary Hydroxyl Group: The hydroxyl group forms a critical hydrogen bond with an amino acid residue (typically a tyrosine) in the active site of the fungal CYP51, anchoring the molecule in the correct orientation for optimal inhibition.

-

Stereochemistry at the Chiral Center: As previously mentioned, the (R)-configuration at the C2 position is generally associated with higher antifungal activity. This is attributed to a more favorable spatial arrangement of the key functional groups within the enzyme's active site, leading to enhanced binding affinity and more potent inhibition. The (R)-enantiomer likely positions the difluorophenyl ring and the triazole moieties for optimal interaction with the hydrophobic and heme-binding pockets of CYP51, respectively, while simultaneously allowing the hydroxyl group to form a strong hydrogen bond.

Conclusion and Future Directions

The structure-activity relationship of fluconazole isomers unequivocally demonstrates the critical role of stereochemistry in determining antifungal potency. The superior activity of the (R)-enantiomer highlights the potential for developing enantiomerically pure formulations of fluconazole and novel azole antifungals with improved therapeutic indices. Further research, including the generation of comprehensive comparative data for all four stereoisomers and detailed structural studies of their complexes with fungal CYP51 enzymes, will be invaluable for the rational design of next-generation antifungal agents. A deeper understanding of the stereoselective pharmacokinetics and metabolism of fluconazole isomers is also warranted to optimize dosing strategies and minimize potential adverse effects. By leveraging the insights gained from SAR studies, the scientific community can continue to innovate in the fight against life-threatening fungal infections.

References

- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

The Unseen Half: A Technical Guide to the Stereoselective Pharmacokinetics of Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fluconazole, a widely prescribed triazole antifungal agent, is administered clinically as a racemic mixture of its two enantiomers: R-(-)-fluconazole and S-(+)-fluconazole. While the pharmacokinetic profile of the racemic mixture is well-documented, a significant gap exists in the scientific literature regarding a direct comparative analysis of the individual enantiomers in vivo. This technical guide synthesizes the available information on the pharmacokinetics of racemic fluconazole, details the established methodologies for the stereoselective analysis of its enantiomers, and explores the potential implications of this chirality on the drug's disposition and activity. While quantitative in vivo data comparing the enantiomers remains elusive in publicly accessible literature, this guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to pursue further investigations into the stereoselective pharmacology of fluconazole.

Introduction: The Significance of Chirality in Fluconazole's Profile

Fluconazole is a cornerstone in the management of superficial and systemic fungal infections. Its efficacy is attributed to the inhibition of fungal cytochrome P450 (CYP) enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane[1]. Administered as a 1:1 mixture of its R-(-) and S-(+) enantiomers, the potential for stereoselective differences in its pharmacokinetic and pharmacodynamic profiles is a critical area of inquiry. Enantiomers of a chiral drug can exhibit distinct absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as differing affinities for their therapeutic targets and metabolizing enzymes. A comprehensive understanding of the pharmacokinetic profile of individual fluconazole enantiomers is therefore essential for optimizing its therapeutic use and exploring potential enantiomer-specific advantages.

Pharmacokinetic Profile of Racemic Fluconazole

The pharmacokinetic properties of racemic fluconazole have been extensively studied and are summarized in the table below. It is characterized by excellent oral bioavailability, low plasma protein binding, and a wide volume of distribution, allowing for effective penetration into various tissues and body fluids. The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.

| Pharmacokinetic Parameter | Value | References |

| Absorption | ||

| Oral Bioavailability | >90% | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |

| Effect of Food | Negligible | [2] |

| Distribution | ||

| Plasma Protein Binding | 11-12% | [2] |

| Volume of Distribution (Vd) | ~0.7 L/kg (approximates total body water) | [2] |

| Cerebrospinal Fluid (CSF):Plasma Ratio | ~0.8 | [3] |

| Metabolism | ||

| Extent of Metabolism | Minimal | [2][4] |

| Primary Metabolizing Enzymes | Not a major route of elimination | |

| Major Metabolites | Fluconazole N-oxide, glucuronide conjugate | [4] |

| Excretion | ||

| Primary Route of Elimination | Renal | [2][4] |

| Percentage Excreted Unchanged in Urine | ~80% | [2][4] |

| Elimination Half-life (t½) | ~30 hours | [2] |

| Renal Clearance | Positively correlated with glomerular filtration rate |

Stereoselective Analysis of Fluconazole Enantiomers: Experimental Protocols

The separation and quantification of individual fluconazole enantiomers from biological matrices are crucial for studying their stereoselective pharmacokinetics. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method employed for this purpose.

Sample Preparation

A robust sample preparation method is essential to extract fluconazole enantiomers from biological matrices like plasma or urine and to remove interfering substances.

-

Protein Precipitation:

-